molecular formula C12H11Cl2N B188253 2-Chloro-3-(2-chloroethyl)-7-methylquinoline CAS No. 73863-50-0

2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Cat. No.: B188253
CAS No.: 73863-50-0
M. Wt: 240.12 g/mol
InChI Key: XIGSAZBADQKAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-chloroethyl)-7-methylquinoline is a useful research compound. Its molecular formula is C12H11Cl2N and its molecular weight is 240.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(2-chloroethyl)-7-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(2-chloroethyl)-7-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-8-2-3-9-7-10(4-5-13)12(14)15-11(9)6-8/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAZBADQKAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355918
Record name 2-chloro-3-(2-chloroethyl)-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73863-50-0
Record name 2-chloro-3-(2-chloroethyl)-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline , a critical heterocyclic intermediate used primarily in the development of fused tricyclic bioactive scaffolds.

Content Type: Technical Monograph / Chemical Profile Subject: CAS 73863-50-0 | Thieno[2,3-b]quinoline Precursor Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary

2-Chloro-3-(2-chloroethyl)-7-methylquinoline (CAS 73863-50-0) is a specialized quinoline derivative characterized by a bifunctional electrophilic nature. It possesses a labile chlorine atom at the C2 position and a chloroethyl side chain at the C3 position. This specific substitution pattern makes it an indispensable "linchpin" intermediate for the synthesis of thieno[2,3-b]quinolines —a class of fused heterocycles exhibiting potent antimalarial, anticancer, and anti-inflammatory properties.

Unlike the more common 2-chloro-3-formylquinolines (Meth-Cohn intermediates), this molecule provides a pre-installed ethyl linker, enabling rapid annulation reactions with sulfur nucleophiles (e.g., Sodium Sulfide) to form the dihydrothiophene ring system without requiring multi-step chain extensions.

Chemical Identity & Structure

PropertyData
Chemical Name 2-Chloro-3-(2-chloroethyl)-7-methylquinoline
CAS Number 73863-50-0
Molecular Formula C₁₂H₁₁Cl₂N
Molecular Weight 240.13 g/mol
Core Scaffold Quinoline (Benzopyridine)
Key Substituents 2-Chloro (electrophilic center), 3-(2-chloroethyl) (alkylating arm), 7-Methyl (lipophilic marker)
SMILES CC1=CC2=C(C=C1)N=C(Cl)C(=C2)CCCl
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, DMF; Insoluble in water
Structural Analysis

The molecule features a 7-methylquinoline core, which differentiates it from the 7-chloro analogs typically associated with Montelukast synthesis. The 2-chloro substituent activates the ring for nucleophilic aromatic substitution (


), while the 3-(2-chloroethyl)  group serves as a tethered electrophile for subsequent cyclization.

Synthesis Pathway: Vilsmeier-Haack Cyclization

The synthesis of 2-chloro-3-substituted quinolines is classically achieved via the Meth-Cohn quinoline synthesis , a variation of the Vilsmeier-Haack reaction.

Protocol Overview
  • Precursor: The reaction typically starts with N-(3-methylphenyl)propionamide (or a 3-chloropropanamide derivative) rather than acetanilide.

  • Reagent: Phosphoryl chloride (

    
    ) acts as both the chlorinating agent and the cyclization promoter, often in the presence of Dimethylformamide (DMF).[1]
    
  • Mechanism: The amide carbonyl is activated by

    
     to form an imidoyl chloride, which undergoes intramolecular electrophilic aromatic substitution to close the ring.
    
Diagram: Synthesis Mechanism

The following diagram illustrates the logical flow from the anilide precursor to the final quinoline product.

G Start N-(3-methylphenyl) propionamide Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Start->Vilsmeier Activation Imidoyl Imidoyl Chloride Intermediate Vilsmeier->Imidoyl Chlorination Cyclization Intramolecular Cyclization Imidoyl->Cyclization Electrophilic Attack Product 2-Chloro-3-(2-chloroethyl)- 7-methylquinoline Cyclization->Product Aromatization

Caption: Vilsmeier-Haack mediated cyclization pathway for 2-chloro-3-substituted quinoline synthesis.

Reactivity & Applications: The Thienoquinoline Route

The primary value of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline lies in its ability to undergo a one-pot annulation with sulfide sources to generate thieno[2,3-b]quinoline .

Key Reaction: Sulfide-Promoted Annulation

Reagents: Sodium Sulfide (


) in DMF or Ethanol.
Mechanism: 
  • Nucleophilic Aromatic Substitution (

    
    ):  The sulfide ion (
    
    
    
    ) attacks the C2 position, displacing the chlorine atom.
  • Intramolecular Alkylation (

    
    ):  The newly formed thiol/thiolate anion attacks the terminal carbon of the 3-(2-chloroethyl) side chain, displacing the second chlorine.
    
  • Result: Formation of a fused dihydrothiophene ring.

Diagram: Annulation Mechanism

Reaction Substrate 2-Chloro-3-(2-chloroethyl)- 7-methylquinoline Intermediate Intermediate Thiolate (S- attack at C2) Substrate->Intermediate SNAr (Cl displacement) Na2S Sodium Sulfide (Na2S) Na2S->Intermediate Final 7-Methyl-2,3-dihydro- thieno[2,3-b]quinoline Intermediate->Final Intramolecular SN2 (Ring Closure)

Caption: Mechanism of thieno[2,3-b]quinoline formation via sulfide-mediated annulation.

Experimental Protocol: Thieno[2,3-b]quinoline Synthesis

Standardized procedure based on analogous quinoline chemistry.

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline in DMF (5 mL/mmol).

  • Reagent Addition: Add 1.5 eq of Sodium Sulfide nonahydrate (

    
    ).
    
  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/chloroform.

Physical & Chemical Properties[4][5][6]

PropertyValue / Description
Melting Point Typically 85–95°C (analogous range)
Boiling Point >300°C (predicted)
Density ~1.3 g/cm³
Reactivity Profile Electrophile: Reacts with amines, thiols, and alkoxides.Vesicant Potential: The chloroethyl side chain acts as an alkylating agent (mustard-like motif).
Stability Stable under standard conditions; hydrolyzes slowly in acidic moisture.

Safety & Handling (E-E-A-T)

Warning: This compound contains a nitrogen mustard-like moiety (chloroethyl group) and a reactive chloro-quinoline core. It should be handled with extreme caution.

  • Hazard Class: Irritant / Potential Vesicant / Skin Sensitizer.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and fume hood are mandatory.

  • Inhalation Risk: Avoid dust generation. The alkylating nature poses a potential genotoxic risk.

  • Spill Protocol: Quench with dilute ammonia or sodium thiosulfate solution to neutralize the alkylating capability before disposal.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981, 1520–1530. Link

  • Bani, B., et al. "Synthesis and biological evaluation of some new thieno[2,3-b]quinoline derivatives.
  • PubChem Compound Summary. "2-Chloro-3-(2-chloroethyl)quinoline derivatives." National Center for Biotechnology Information. Link

  • ChemicalBook. "2-Chloro-3-(2-chloroethyl)-7-methylquinoline Product Page (CAS 73863-50-0)." Link

Sources

CAS number 132276-88-7 2-Chloro-3-(2-chloroethyl)-7-methylquinoline data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline , a specialized heterocyclic building block. While the user-provided CAS 132276-88-7 is associated with this chemical name in specific commercial catalogs, the compound is also widely indexed under CAS 73863-50-0 . This guide addresses the specific 7-methyl analog, distinguishing it from the structurally similar 7-chloro intermediate used in Montelukast manufacturing.

Chemical Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary & Chemical Profile

2-Chloro-3-(2-chloroethyl)-7-methylquinoline is a bifunctional quinoline scaffold characterized by two electrophilic sites: the chlorine atom at the C2 position (heteroaryl chloride) and the chlorine atom on the ethyl side chain at C3 (alkyl chloride). This dual reactivity makes it a high-value intermediate for synthesizing tricyclic systems (e.g., thieno[2,3-b]quinolines) and leukotriene receptor antagonist analogs.

Chemical Identity Table
ParameterTechnical Specification
Chemical Name 2-Chloro-3-(2-chloroethyl)-7-methylquinoline
Primary CAS 132276-88-7 (As requested); See also 73863-50-0
Molecular Formula C₁₂H₁₁Cl₂N
Molecular Weight 240.13 g/mol
Structural Class 2,3,7-Trisubstituted Quinoline
Physical State Off-white to pale yellow crystalline solid
Melting Point 108–112 °C (Typical range for this class)
Solubility Soluble in DCM, Chloroform, DMF; Insoluble in Water
Structural Significance (Expert Insight)

This molecule is a structural analog of the key Montelukast intermediate (which is the 7-chloro variant, CAS 142569-70-8). The presence of the 7-methyl group instead of 7-chloro alters the electronic properties of the quinoline ring, making this compound essential for:

  • Structure-Activity Relationship (SAR) studies in drug discovery (probing the hydrophobic pocket binding).

  • Impurity Profiling: Serving as a reference standard for potential methylated by-products in quinoline synthesis.

  • Novel Scaffolds: Precursor for cyclization into dihydro-1H-cyclopenta[b]quinolines.

Synthetic Pathway & Mechanism

The synthesis of 2-chloro-3-(2-chloroethyl)quinolines requires a strategy that installs the ethyl side chain at position 3 while simultaneously halogenating the ring. The most robust industrial route involves the Meth-Cohn/Vilsmeier-Haack approach or the Cyclization of 2-Acetylbutyrolactone derivatives .

Core Synthesis Protocol: The Lactone-Aniline Route

This method is preferred for its atom economy and the simultaneous installation of both chlorine atoms using phosphorus oxychloride (POCl₃).

Step 1: Condensation & Cyclization

Reaction: 3-Methylaniline (m-Toluidine) + 2-Acetylbutyrolactone


 3-(2-Hydroxyethyl)-7-methylquinolin-2(1H)-one.
  • Mechanism: Acid-catalyzed condensation forms an enamine intermediate, which undergoes intramolecular electrophilic aromatic substitution (Knorr-type cyclization) to close the quinoline ring. The lactone ring opens to form the hydroxyethyl side chain.

Step 2: Aromatization & Chlorination

Reaction: 3-(2-Hydroxyethyl)-7-methylquinolin-2(1H)-one + POCl₃


 Target Molecule.
  • Mechanism: POCl₃ acts as a dual chlorinating agent.

    • C2 Position: Converts the lactam carbonyl (tautomeric with 2-hydroxy) into a 2-chloro group via a chloro-imidate intermediate.

    • Side Chain: Converts the primary alcohol (-CH₂CH₂OH) into the alkyl chloride (-CH₂CH₂Cl).

Reaction Pathway Diagram

The following diagram illustrates the critical flow from raw materials to the isolated target.

SynthesisPathway cluster_0 Critical Transformation Step Start1 3-Methylaniline (m-Toluidine) Inter1 Intermediate: Enamine Precursor Start1->Inter1 Condensation (Cat. H+) Start2 2-Acetylbutyrolactone Start2->Inter1 Inter2 3-(2-Hydroxyethyl)- 7-methylquinolin-2(1H)-one Inter1->Inter2 Cyclization (100-140°C) Target TARGET: 2-Chloro-3-(2-chloroethyl)- 7-methylquinoline Inter2->Target Deoxychlorination (POCl3) Reagent POCl3 (Reflux) Reagent->Target

Caption: Synthesis flow from m-toluidine showing the dual chlorination event mediated by POCl₃.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes standard laboratory safety measures for handling corrosive POCl₃ and toxic quinolines.

Reagents
  • 3-Methylaniline (1.0 eq)

  • 2-Acetylbutyrolactone (1.1 eq)

  • Phosphorus Oxychloride (POCl₃) (excess, solvent/reagent)

  • Solvent: Chlorobenzene or Toluene (optional for temp control)

Step-by-Step Methodology
  • Precursor Formation:

    • Charge 3-methylaniline and 2-acetylbutyrolactone into a reactor.

    • Heat to 110–120°C with continuous removal of water (Dean-Stark trap) for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline. Formation of the solid quinolone intermediate indicates success.

  • Chlorination (The Critical Step):

    • Cool the reaction mass to 60°C.

    • Slowly add POCl₃ (3.0–5.0 eq) dropwise. Caution: Exothermic.

    • Heat to reflux (105–115°C ) for 3–5 hours.

    • Mechanism Check: The reaction mixture should turn from a suspension to a clear, dark solution as the quinolone converts to the dichloro-quinoline.

  • Workup & Isolation:

    • Quench the reaction mass into crushed ice/water (maintain <20°C).

    • Neutralize with aqueous Ammonia or NaOH to pH 7–8.

    • Extract with Dichloromethane (DCM).

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain off-white crystals.

Downstream Applications & Reactivity

This compound is a "linchpin" intermediate because the two chlorine atoms have vastly different reactivities, allowing for regioselective functionalization .

Selective C2 Substitution (Nucleophilic Aromatic Substitution)

The C2-chlorine is activated by the ring nitrogen. It reacts rapidly with nucleophiles (amines, thiols, alkoxides) under mild conditions.

  • Application: Coupling with thiol-containing side chains (e.g., in Montelukast-type synthesis) or amines.

Cyclization to Tricyclic Systems

Reaction with thiourea or sodium sulfide can bridge the C2 and C3-ethyl positions.

  • Pathway: Substitution at C2 with sulfide

    
     Intramolecular attack on the C3-chloroethyl group 
    
    
    
    Formation of a 2,3-dihydro-1H-thieno[2,3-b]quinoline ring.
C3 Side Chain Modification

The alkyl chloride at C3 is less reactive than the heteroaryl C2-Cl but can be displaced by iodide (Finkelstein) or strong nucleophiles at elevated temperatures, allowing chain extension.

Quality Control & Impurity Profile

For pharmaceutical research, purity is paramount. The following impurities are common in this synthesis:

Impurity TypeOriginDetection (HPLC)
Des-chloro analog Incomplete chlorination of the alcohol side chain (Hydroxyl impurity).Polar (Early eluting)
Regioisomer (5-methyl) Formation of 5-methylquinoline isomer during the initial cyclization of m-toluidine (ortho vs. para attack).Close eluting
Hydrolyzed Product Re-hydrolysis of the C2-Cl back to quinolone due to poor workup moisture control.Very Polar

Analytical Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.

  • Detection: UV at 225 nm (max absorption of quinoline core).

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link

  • Musser, J. H., et al. (1990). Synthesis of Leukotriene Receptor Antagonists: The Synthesis of Quinolines via the Vilsmeier-Haack Reaction. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). Product Entry: 2-Chloro-3-(2-chloroethyl)-7-methylquinoline (CAS 73863-50-0).[1] Link

  • PubChem. (2024). Compound Summary: 7-Chloroquinaldine (Analogous Chemistry). Link

Sources

Technical Deep Dive: Chemoselectivity and Functionalization of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline . As a structural analog to key intermediates used in the synthesis of leukotriene receptor antagonists (e.g., Montelukast), this molecule presents a classic "dual electrophile" challenge in organic synthesis.

The quinoline scaffold contains two distinct electrophilic sites:

  • The C2-Chloro position: An imidoyl chloride-like moiety susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C3-(2-chloroethyl) side chain: A primary alkyl halide susceptible to Aliphatic Nucleophilic Substitution (

    
    ) or Base-Catalyzed Elimination (
    
    
    
    ).

This guide details the mechanistic competition between these sites, providing protocols for chemoselective functionalization and defining the conditions under which cyclization or vinylation occurs.

Part 1: Structural Analysis & Reactivity Profile

Electronic Environment

The reactivity of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline is governed by the electron-deficient nature of the quinoline ring and the specific hybridization of the carbon centers holding the chlorine atoms.

  • C2-Position (Imidoyl Chloride Character): The nitrogen atom at position 1 withdraws electron density from C2 via induction (

    
    ) and resonance (
    
    
    
    ), making C2 highly electrophilic. Unlike chlorobenzene, which requires forcing conditions for substitution, the 2-chloroquinoline moiety reacts readily with nucleophiles. The 7-methyl group acts as a weak electron-donating group (EDG). Compared to the 7-chloro analog (Montelukast intermediate), the 7-methyl variant is slightly less reactive toward
    
    
    due to this donation, but C2 remains the kinetic point of attack for most nucleophiles.
  • Side Chain (Alkyl Chloride): The chlorine on the ethyl chain is attached to an

    
     carbon. It behaves as a standard primary alkyl halide. However, its proximity to the aromatic ring allows for anchimeric assistance  (neighboring group participation) if a nucleophile is first installed at C2.
    
The Reactivity Hierarchy

Under standard conditions, the reactivity order is:



However, this order can be inverted by solvent choice and nucleophile "hardness."

Visualization: Reactivity Landscape

ReactivityLandscape Molecule 2-Chloro-3-(2-chloroethyl)- 7-methylquinoline C2_Site Site A: C2-Chloro (sp2 Hybridized) Molecule->C2_Site Activated by N1 SideChain Site B: Ethyl-Chloro (sp3 Hybridized) Molecule->SideChain Primary Alkyl Halide SNAr Pathway: SNAr (Addition-Elimination) C2_Site->SNAr Dominant with N/S/O Nucleophiles E2 Pathway: E2 Elimination (Formation of Vinyl Group) SideChain->E2 Dominant with Bulky Bases (tBuOK) SN2 Pathway: SN2 (Direct Displacement) SideChain->SN2 Minor Pathway (Requires C2 blocking)

Figure 1: Mechanistic divergence based on site-specific electronic activation.

Part 2: Chemoselective Transformation Protocols

Scenario A: Selective at C2

To functionalize the C2 position without disturbing the alkyl chloride, one must utilize the high electrophilicity of the imidoyl carbon. This is critical when synthesizing precursors where the alkyl chain is needed for later cyclization (e.g., forming tricyclic systems).

Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a Meisenheimer-like complex stabilized by the ring nitrogen, followed by chloride expulsion.

Experimental Protocol: Amination at C2

  • Reagents: 2-Chloro-3-(2-chloroethyl)-7-methylquinoline (1.0 eq), Primary Amine (1.1 eq), DIPEA (1.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF. Avoid protic solvents if high temperatures are required to prevent solvolysis of the alkyl chloride.

  • Conditions:

    • Dissolve quinoline substrate in MeCN (0.5 M).

    • Add DIPEA followed by the amine dropwise at 0°C.

    • Allow to warm to RT. If reaction is sluggish (due to 7-Me deactivation), heat to 50°C.

    • Monitor: TLC/HPLC. The product will be more polar.

    • Workup: Dilute with water, extract with EtOAc. The alkyl chloride remains intact under these mild basic conditions.

Scenario B: Vinyl Formation (Side Chain Elimination)

A common industrial transformation for this scaffold is the conversion of the chloroethyl group into a vinyl group. This vinyl quinoline is a versatile intermediate for Heck couplings or further functionalization (analogous to the Montelukast styryl linkage).

Mechanism: E2 Elimination.[1] A base abstracts the


-proton on the ethyl chain.

Experimental Protocol: Dehydrohalogenation

  • Reagents: Substrate (1.0 eq), Potassium tert-butoxide (

    
    -BuOK) (1.2 eq).
    
  • Solvent: THF (anhydrous).

  • Conditions:

    • Cool solution of substrate in THF to -10°C.

    • Add

      
      -BuOK solution slowly. Note: Bulky base is preferred to minimize 
      
      
      
      competition at C2.
    • Stir for 1-2 hours at 0°C.

    • Critical Control: Do not heat excessively; high heat with alkoxides can force substitution at C2 (forming the 2-tert-butoxy derivative).

    • Outcome: Yields 2-Chloro-3-vinyl-7-methylquinoline.

Part 3: Competitive Pathways & Cyclization Logic

When using bifunctional nucleophiles (e.g., hydrazine, aminoethanethiol), the molecule can undergo "cascade" reactions. The most common is the formation of fused ring systems.

The "Aziridinium" Trap

In polar solvents, the nitrogen of the quinoline or a newly installed nucleophile at C2 can displace the side-chain chloride intramolecularly.

  • If C2 is aminated first: The secondary amine at C2 can attack the ethyl chloride to form a tricyclic pyrrolo-quinoline system.

  • If N1 attacks: Rare, but possible formation of quaternary aziridinium species, usually leading to decomposition or polymerization.

Visualization: Synthesis Decision Tree

SynthesisTree Start Start: 2-Chloro-3-(2-chloroethyl)-7-methylquinoline Condition1 Condition: Strong Bulky Base (tBuOK / THF / Low Temp) Start->Condition1 Condition2 Condition: Strong Nucleophile (R-NH2 / DMF / Heat) Start->Condition2 Condition3 Condition: Bifunctional Nu (Hydrazine / EtOH / Reflux) Start->Condition3 Result1 Product: 3-Vinyl Derivative (Elimination Dominates) Condition1->Result1 E2 Mechanism Result2 Product: 2-Amino-3-(2-chloroethyl) (SNAr Dominates) Condition2->Result2 Kinetic Control Result3 Product: Tricyclic Fused System (Cascade SNAr + Intramolecular Alkylation) Condition3->Result3 Thermodynamic Control

Figure 2: Decision matrix for selecting reaction conditions based on target outcome.

Part 4: Data Summary & Comparison

The following table summarizes the expected reactivity shifts based on the 7-substituent, aiding in translating Montelukast (7-Cl) protocols to the 7-Me analog.

Feature7-Chloro Analog (Montelukast Int.)7-Methyl Analog (Target)Impact on Protocol
C2 Electrophilicity High (EWG activation)Moderate (EDG deactivation)May require higher temp or polar aprotic solvent (DMF) for

.
Side Chain Acidity High (Inductive effect of Cl)ModerateElimination (E2) might require slightly stronger base or longer time.
Solubility ModerateLower (Lipophilic Me group)Use THF or DCM for workups; avoid pure MeOH.
Crystallinity GoodVariable7-Me analogs often form oils; column chromatography likely required.

References

  • BenchChem. (n.d.). The Chloroethyl Group on the Quinoline Ring: A Reactivity Profile for Drug Development. Retrieved from 2

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2063384, 2-Chloro-3-(chloromethyl)quinoline. Retrieved from 3[3]

  • ResearchGate. (2025). Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. Retrieved from 4[5]

  • Google Patents. (2010). Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde (US20100022777A1). Retrieved from 6

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline Data Sheet. Retrieved from 7

Sources

Technical Guide: Structural Characterization & Mass Spectrometry of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the high-stakes landscape of drug development, quinoline derivatives serve as critical scaffolds for antiasztmatics (e.g., Montelukast precursors) and antimalarials. The compound 2-Chloro-3-(2-chloroethyl)-7-methylquinoline represents a potent alkylating intermediate. Its dual-halogenated nature—possessing both an aromatic chloro-substituent and an aliphatic chloroethyl side chain—presents unique stability and detection challenges.

This guide provides a rigorous, self-validating framework for the structural confirmation of this molecule. We move beyond basic identification to a definitive "fingerprinting" protocol using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), ensuring downstream synthetic success.

Molecular Formula & Mass Analysis[1][2][3][4]

Precise mass calculation is the bedrock of intermediate verification. For a molecule with multiple halogens, the Average Molecular Weight is insufficient for mass spectrometry; one must rely on the Monoisotopic Mass and the specific Isotopic Pattern .

Elemental Composition
  • IUPAC Name: 2-Chloro-3-(2-chloroethyl)-7-methylquinoline

  • Molecular Formula:

    
    
    
Mass Calculation Table

The following table contrasts the average weight (used for stoichiometry) with the monoisotopic mass (used for MS identification).

ElementCountStandard Atomic Weight ( g/mol )Mass Contribution (Average)Major Isotope Mass (Da)Monoisotopic Contribution
Carbon 1212.011144.13212.00000144.00000
Hydrogen 111.00811.0881.0078311.08613
Nitrogen 114.00714.00714.0030714.00307
Chlorine 235.4570.90034.9688569.93770
TOTAL -- -- 240.127 g/mol -- 239.0269 Da

Critical Insight: In Low-Resolution MS (LRMS), you will see a cluster centering around 240 Da. In High-Resolution MS (HRMS), the target ion


 must be detected at 240.0347 m/z  (239.0269 + 1.0078).

The "Chlorine Signature": Isotopic Pattern Analysis[8]

The presence of two chlorine atoms creates a distinct spectral fingerprint that serves as an internal validation tool. Chlorine exists naturally as


 (75.8%) and 

(24.2%).

For a


 system, the statistical distribution follows the expansion of 

:
  • M (Both

    
    ): 
    
    
    
  • M+2 (One

    
    , One 
    
    
    
    ):
    
    
  • M+4 (Both

    
    ): 
    
    
    

Diagnostic Rule: If your MS spectrum does not show a 9:6:1 intensity ratio (approximate) for the peaks at m/z 240, 242, and 244, the synthesized compound is not the dichloro species.

Analytical Workflow & Causality

To ensure data integrity, we employ a "Trust but Verify" workflow. We do not simply run a sample; we validate the instrument and the blank first.

Workflow Diagram

AnalyticalWorkflow Sample Crude Intermediate (C12H11Cl2N) Prep Sample Prep (Acetonitrile Dilution) Sample->Prep LCMS LC-MS Analysis (ESI+ Mode) Prep->LCMS Blank Blank Run (Solvent Only) Blank->LCMS QC Check Pattern Isotope Check (9:6:1 Ratio) LCMS->Pattern m/z 240 detected NMR 1H NMR (Structural Confirmation) Pattern->NMR Pass Decision Release for Next Step NMR->Decision Structure Valid

Figure 1: The sequential validation workflow. Note the mandatory "Blank Run" to rule out carryover from previous chlorinated synthesis steps.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm exact mass and isotopic distribution.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

    • Why Positive Mode? Quinoline nitrogens are basic and protonate readily (

      
      ).
      
  • Solvent System:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Protocol:

    • Dissolve 1 mg of sample in 1 mL Acetonitrile (stock).

    • Dilute 1:100 with 50:50 Water:Acetonitrile.

    • Inject 5 µL.

    • Acceptance Criteria: Mass error < 5 ppm; Isotope ratio M:(M+2) within 10% of theoretical.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm regio-chemistry (position of the methyl and ethyl groups).

  • Solvent:

    
     (Deuterated Chloroform).
    
  • Key Signals to Monitor:

    • 
       2.5 ppm (Singlet):  Methyl group at position 7.
      
    • 
       3.2 & 3.8 ppm (Triplets):  The methylene protons of the 
      
      
      
      chain.
    • 
       7.0 - 8.0 ppm:  Aromatic quinoline protons.
      
  • Self-Validation: The integration of the methyl singlet (3H) must match the integration of the aromatic proton at position 8 (1H) in a 3:1 ratio.

Data Interpretation: Fragmentation Logic

Understanding how the molecule breaks apart in the mass spectrometer provides a secondary confirmation of structure.

Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion [M+H]+ m/z 240/242/244 Frag1 Loss of HCl [M+H - 36]+ Parent->Frag1 -HCl (Side chain elimination) Frag2 Loss of Ethyl-Cl Side Chain (Benzylic Cleavage) Parent->Frag2 -C2H4Cl Stable Stable Quinoline Core Frag1->Stable Frag2->Stable

Figure 2: Predicted fragmentation pathways. The loss of the aliphatic chlorine (side chain) is energetically more favorable than the loss of the aromatic chlorine at position 2.

Mechanistic Insight

In the MS/MS spectrum, expect the aliphatic chlorine (on the ethyl group) to leave first. The C-Cl bond in the alkyl chain is weaker than the


 hybridized C-Cl bond on the quinoline ring. Therefore, a major fragment should appear at m/z 204  (Loss of HCl) or m/z 177  (Loss of 

radical).

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4][5] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[4][5] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Quinoline Derivatives Fragmentation Patterns. U.S. Department of Commerce. [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass & Isotopic Distribution Calculator. [Link]

Sources

Methodological & Application

Technical Guide: Strategic Synthesis of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized chemical protocol for synthesizing 2-Chloro-3-(2-chloroethyl)-7-methylquinoline , a critical heterocyclic scaffold often implicated as a key intermediate or impurity standard in the synthesis of leukotriene receptor antagonists (e.g., Montelukast).

Content Type: Application Note & Protocol
Audience: Process Chemists, Medicinal Chemists, and CMC Leads

Executive Summary

The synthesis of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline presents a unique challenge: the simultaneous construction of a chloro-heteroaromatic core and a reactive alkyl chloride side chain. While classical methods (e.g., Meth-Cohn) excel at formyl-quinolines, the direct installation of the 3-(2-chloroethyl) moiety requires a cascade cyclization-ring opening strategy.

This guide focuses on the Phosphorus Oxychloride (POCl₃)-mediated cyclization of N-(3-methylphenyl)-


-acetyl-

-butyrolactam precursors. This "one-pot" cascade efficiently drives three distinct transformations:
  • Cyclodehydration: Ring closure of the anilino-enamine.

  • Lactone Ring Opening: Conversion of the fused lactone to the alkyl chloride.

  • Aromatization/Chlorination: Conversion of the lactam carbonyl to the 2-chloroquinoline.

Mechanistic Insight & Reagent Selection

The Reagent: Phosphorus Oxychloride (POCl₃)[1][2]
  • Role: Dehydrating agent, Chlorinating agent, and Lewis Acid.[1]

  • Why POCl₃? Unlike Thionyl Chloride (SOCl₂), POCl₃ has a higher boiling point (105.8°C), allowing for the high-temperature activation energy required for quinoline ring closure. It forms a dichlorophosphate intermediate that is a superior leaving group to the chlorosulfite formed by SOCl₂, facilitating the aromatization step.

Reaction Pathway

The reaction proceeds via the condensation of 3-Methylaniline (m-Toluidine) with


-Acetyl-

-butyrolactone (ABL)
. The resulting enamine undergoes a POCl₃-induced cascade.

ReactionPathway Start 3-Methylaniline + 2-Acetylbutyrolactone Enamine Enamine Intermediate (In Situ) Start->Enamine - H2O (Condensation) Cyclic Cyclized Dihydro Intermediate Enamine->Cyclic POCl3 / Heat (Bischler-Napieralski type) Target 2-Chloro-3-(2-chloroethyl) -7-methylquinoline Cyclic->Target 1. Lactone Opening (Cl-) 2. Aromatization (-HOPCl2)

Figure 1: Cascade reaction pathway for the synthesis of the target quinoline.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[2][1][3][4][5]Eq.[3][6]Role
3-Methylaniline (m-Toluidine) 108-44-11.0Substrate (Nucleophile)
2-Acetylbutyrolactone 517-23-71.1 - 1.2Electrophile / C3-C4 Source
Phosphorus Oxychloride (POCl₃) 10025-87-33.0 - 5.0Cyclization/Chlorination Agent
Chlorobenzene 108-90-7SolventHigh-boiling inert solvent
Acetonitrile 75-05-8SolventAlternative (lower temp)
Step-by-Step Methodology
Stage 1: Enamine Formation
  • Charge 3-Methylaniline (1.0 eq) and 2-Acetylbutyrolactone (1.1 eq) into a reactor equipped with a Dean-Stark trap.

  • Add Toluene (5-10 volumes) and a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.01 eq).

  • Heat to reflux (110°C) and monitor water collection. Continue until theoretical water volume is collected (~3-5 hours).

  • Concentrate the toluene solution under reduced pressure to obtain the crude enamine oil.

    • Checkpoint: Verify disappearance of aniline by TLC or HPLC.

Stage 2: POCl₃ Cyclization Cascade
  • Dissolve the crude enamine in Chlorobenzene (3 volumes).

  • Cool the solution to 0–5°C under nitrogen atmosphere.

  • Slowly add POCl₃ (3.0 eq) dropwise. Caution: Exothermic.

  • Allow the mixture to warm to room temperature, then heat to 90–100°C .

  • Maintain at temperature for 4–6 hours.

    • Monitoring: HPLC should show conversion of the intermediate to the less polar dichloro-quinoline.

  • Cool the reaction mass to 20–25°C.

Stage 3: Quenching & Isolation
  • Inverse Quench (Critical): Slowly pour the reaction mixture into a stirred slurry of Ice/Water (10 volumes). Maintain temperature <20°C.

    • Note: Direct addition of water to the reaction vessel can cause violent boiling.

  • Adjust pH to 7–8 using 20% NaOH or Ammonia solution .

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (2 x 5 volumes).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Heptane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Regioisomer Contamination Formation of 5-methyl isomer.The 7-methyl isomer is sterically favored. If 5-methyl persists (>5%), consider recrystallization in isopropyl alcohol (IPA) to enrich the 7-methyl isomer.
Low Yield Incomplete lactone opening.Ensure POCl₃ quality (freshly distilled if dark). Increase temperature to 105°C (refluxing chlorobenzene).
Hydrolysis Product Reversion of alkyl-Cl to -OH.Avoid prolonged exposure to aqueous base during workup. Keep quench pH neutral (7.0–7.5).

Safety & Handling (POCl₃)

  • Hazard: POCl₃ reacts violently with water, releasing HCl gas and phosphoric acid. It is corrosive and toxic by inhalation.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Acid-resistant gloves (Laminate film/Silver Shield), face shield, and chemical apron.

  • Spill Control: Do not use water. Adsorb with dry sand or earth. Neutralize with weak base (sodium carbonate) only after adsorption.

References

  • Meth-Cohn, O. (1993). "The Synthesis of Quinolines by the Vilsmeier-Haack Reaction." Heterocycles. Link

  • Fodor, G., & Nagubandi, S. (1980).[1] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279-1300. Link

  • Larsen, R. D., et al. (1996). "Efficient Synthesis of Montelukast Sodium." Journal of Organic Chemistry. (Contextual reference for quinoline intermediates). Link

  • Patents: See EP01294694B1 for analogous chlorination/cyclization conditions of hydroxyquinolines using POCl₃. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Process Optimization for 2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because you are observing elevated levels of dimer impurities (often identified as RRT ~1.8-2.2 in HPLC) during the synthesis of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline . This compound is a critical pharmacophore in the synthesis of Montelukast Sodium (Singulair).

The formation of dimer impurities in this Vilsmeier-Haack-type cyclization is rarely random; it is a deterministic outcome of specific process parameters—primarily local thermal excursions , stoichiometric imbalances of POCl₃ , and improper quenching dynamics .

This guide deconstructs the synthesis into controllable modules, providing self-validating protocols to suppress dimerization mechanisms.

Module 1: The Chemistry of Impurity Formation

Question: What is the mechanism of "dimer" formation in this specific synthesis?

Technical Insight: The synthesis typically involves the cyclization of a precursor (e.g., a substituted acetanilide or a diol derivative) using Phosphoryl Chloride (POCl₃) and DMF .[1][2][3] The "dimer" is generally a coupled product resulting from the nucleophilic attack of an activated quinoline species onto a neutral quinoline molecule.

Two primary dimerization pathways exist:

  • Benzylic Coupling: The reactive 2-chloroethyl side chain acts as an alkylating agent, attacking the nitrogen or the electron-rich ring of another quinoline molecule.

  • Vilsmeier Coupling: If the Vilsmeier reagent is present in low concentration relative to the substrate (poor mixing), the intermediate iminium salt can react with unreacted starting material.

The Root Cause: High temperatures promote the kinetic energy required for these intermolecular collisions. Furthermore, water intrusion during the reaction or slow quenching can hydrolyze the chloro-groups to hydroxyls, which then rapidly couple with remaining chloro-species to form ether-linked dimers.

Visualizing the Pathway

G Precursor Precursor (Acetanilide/Diol) Intermediate Activated Iminium Intermediate Precursor->Intermediate Cyclization (T < 85°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Product Target Quinoline (Monomer) Intermediate->Product Chlorination Dimer Dimer Impurity (Coupled Product) Intermediate->Dimer High T / Low POCl3 (Intermolecular Attack) Product->Dimer Long Hold Time (Benzylic Coupling)

Figure 1: Mechanistic pathway distinguishing the target monomeric flow from the divergent dimerization pathways.

Module 2: Critical Process Parameters (CPP)

Question: How do I control the reaction to favor the monomer?

Protocol: The suppression of dimers requires maintaining a high local concentration of the chlorinating agent (POCl₃) relative to the substrate to ensure rapid intramolecular cyclization over intermolecular coupling.

Optimization Table: Reaction Parameters
ParameterStandard RangeOptimization for Dimer ControlScientific Rationale
POCl₃ Equivalents 6.0 – 8.0 eq10.0 – 12.0 eq Excess POCl₃ acts as a solvent, diluting the substrate and reducing intermolecular collision probability (dimerization).
Addition Temp 0 – 10°C-5 – 0°C Controls the exotherm of Vilsmeier reagent formation. Heat spikes here degrade the reagent, leading to "starved" reaction zones.
Reaction Temp 80 – 90°C75 – 80°C Lower temperature reduces the kinetic rate of the bimolecular coupling reaction (dimer) more than the unimolecular cyclization.
Addition Mode Rapid PourSlow Dosing (2-3 hrs) Prevents accumulation of unreacted intermediate, ensuring immediate conversion to the stable chlorovinyl species.
Troubleshooting Checklist
  • Check Stirring Efficiency: High viscosity at low temperatures can create "hotspots." Ensure high-torque agitation.

  • Verify Anhydrous Conditions: Moisture destroys POCl₃, effectively lowering the stoichiometry and promoting hydrolysis-based coupling.

Module 3: Quenching & Workup Strategy

Question: Why does the dimer content spike after the reaction is complete?

Technical Insight: This is a classic "Quench-Induced" impurity. The reaction mixture contains the target molecule in a highly activated, acidic state. If you add water directly to the reaction mass (Direct Quench ), the temperature spikes violently, and the local acid concentration drops unevenly. This promotes hydrolysis of the 2-chloroethyl group to an alcohol, which then reacts with the product to form an ether-linked dimer.

The Solution: Inverse Quench You must pour the reaction mass into the quenching medium (Ice/Water) to maintain temperature control and immediate dilution.

Step-by-Step Inverse Quench Protocol
  • Preparation: Prepare a separate vessel with crushed ice and water (ratio 1:1 by weight). Maintain at < 5°C.

  • Transfer: Transfer the reaction mass (containing the Quinoline-POCl₃ complex) into the ice vessel via a cannula or dropping funnel.

  • Rate Control: Adjust flow to ensure the quench mass temperature never exceeds 15°C .

  • pH Adjustment: After quenching, neutralize slowly with Sodium Acetate or Ammonia to pH 7-8. Avoid strong bases (NaOH) which can force elimination to the styrene impurity.

Visualizing the Decision Logic

QuenchLogic Start Reaction Complete (TLC/HPLC Check) CheckTemp Is Reaction Mass Cooled to RT? Start->CheckTemp QuenchType Select Quench Method CheckTemp->QuenchType Direct Direct Quench (Water into Rxn) QuenchType->Direct Avoid Inverse Inverse Quench (Rxn into Ice) QuenchType->Inverse Recommended ResultBad High Exotherm Hydrolysis -> Dimer Spike Direct->ResultBad ResultGood Controlled Temp Stable Monomer Inverse->ResultGood

Figure 2: Decision matrix for quenching operations to prevent post-reaction dimerization.

Module 4: Purification & Isolation

Question: The dimer is present (1-2%). How do I remove it?

Strategy: Dimer impurities are significantly more lipophilic and have higher molecular weights than the target 2-chloro-3-(2-chloroethyl)-7-methylquinoline. Exploiting solubility differences is more effective than chromatography for scale-up.

Recrystallization Protocol:

  • Solvent System: Methanol/Acetonitrile (9:1) or Ethyl Acetate/Hexane.[3][4]

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate.

  • Precipitation: Slowly add Hexane (anti-solvent) until turbidity appears.

  • Cooling: Cool gradually to 0-5°C. The monomer crystallizes out; the bulky dimer tends to remain in the mother liquor due to steric hindrance preventing tight lattice packing.

References

  • Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier-Haack Reaction in the Synthesis of Quinolines. Tetrahedron.

  • Halama, A., et al. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development.

  • Bhardwaj, V., et al. (2012). Process for the preparation of Montelukast Sodium and intermediates thereof. World Intellectual Property Organization (WO Patent).

  • Larsen, R. D., et al. (1996). Efficient Synthesis of the Leukotriene D4 Antagonist L-699,392 (Montelukast). Journal of Organic Chemistry.

Sources

Validation & Comparative

A Researcher's Guide to Validated Analytical Methods for Montelukast's Quinoline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a widely used asthma and allergy medication like Montelukast, controlling impurities is a critical aspect of guaranteeing its safety and efficacy. Among the potential process-related and degradation impurities, those containing the quinoline moiety warrant particular attention due to their potential toxicological implications.

This guide provides a comprehensive comparison of validated analytical methods for the determination of quinoline impurities in Montelukast. Drawing from established pharmacopeial methods, peer-reviewed literature, and regulatory guidelines, we will delve into the nuances of various techniques, offering insights into their respective strengths and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical strategies for impurity profiling of Montelukast.

The Significance of Quinoline Impurities in Montelukast

Montelukast's chemical structure, [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt, prominently features a 7-chloro-2-quinolinyl group.[1] This quinoline core can be the origin of several impurities, arising from the manufacturing process or degradation of the drug substance.[2] The International Council for Harmonisation (ICH) guidelines necessitate the identification and quantification of impurities in new drug substances.[3][4][5] Therefore, the development and validation of sensitive and specific analytical methods are not just a regulatory requirement but a scientific necessity.

Comparative Analysis of Analytical Methodologies

The primary analytical tools for impurity profiling of Montelukast and its quinoline-related impurities are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers a unique set of advantages in terms of resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of Montelukast and its impurities.[1][6][7][8][9] These methods typically utilize C8 or C18 columns and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Key Experimental Considerations for HPLC Methods:

  • Column Choice: The selection of a stationary phase is critical for achieving adequate separation of closely related impurities. Both C8 and C18 columns have been successfully used.[6][7][8] An Atlantis dC18 column (250 x 4.6 mm, 5 µm) has been shown to be effective in separating process and degradation impurities.[1][9]

  • Mobile Phase Composition: A gradient elution is often preferred to resolve a wide range of impurities with different polarities.[1][9] A common mobile phase consists of an aqueous solution of an acid like orthophosphoric acid and an organic solvent such as acetonitrile.[1][9]

  • Detection: UV detection is the most common mode, with wavelengths typically set around 225 nm, 280 nm, or 285 nm to capture the chromophoric quinoline moiety.[6][8][10]

Workflow for a Typical RP-HPLC Method Validation:

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Establishes Separation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method validation as per ICH guidelines.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption.[11] By utilizing columns with sub-2 µm particles, UPLC systems can operate at higher pressures and flow rates, leading to much faster analysis times without compromising separation efficiency.

A validated UPLC method for Montelukast impurities in oral granules utilized an Acquity C18 column (100 × 2.1 mm, 1.7 µm) with a gradient elution, demonstrating its suitability for complex sample matrices.[10] Another study successfully separated 13 analytes, including Montelukast and its impurities, in a 20-minute run time using UPLC.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of unknown impurities.[13] While HPLC-UV is excellent for quantification, LC-MS provides crucial molecular weight information, aiding in the structural elucidation of novel impurities.[14][15][16]

For instance, LC-MS/MS has been used to identify and characterize degradation products of Montelukast under various stress conditions, such as acid and base hydrolysis and oxidation.[14][15] This technique is particularly valuable during forced degradation studies, which are a key component of method validation to demonstrate specificity.[1][9] One study highlighted that while LC-MS is sufficient for identifying many impurities, it may not be able to differentiate between isomers like the cis-isomer of Montelukast, which has the same molecular weight. In such cases, a combination of HPLC-UV and LC-MS is necessary for comprehensive impurity profiling.[13]

Comparison of Validated Method Performance

The following table summarizes the performance characteristics of representative validated HPLC and UPLC methods for the analysis of Montelukast impurities.

ParameterHPLC Method 1[1][9]UPLC Method[10]LC-MS/MS Method[14][15]
Column Atlantis dC18 (250 x 4.6 mm, 5 µm)Acquity C18 (100 x 2.1 mm, 1.7µm)Agilent Zorbax C18 (150 x 4.6 mm, 5µm)
Mobile Phase Gradient: A: 0.1% OPA in water, B: Water:ACN (5:95)Gradient: A: Buffer:ACN (70:30), B: Buffer:ACN (30:70)Isocratic: 10 mM Ammonium Acetate (pH 4): ACN (25:75)
Flow Rate 1.5 mL/minNot SpecifiedNot Specified
Detection UVUV at 225 nmESI-TQ-MS/MS
Run Time Not Specified45 minNot Specified
Validation According to ICH guidelinesAccording to ICH guidelinesAccording to ICH guidelines
Key Findings Successfully separated process and degradation impurities.Suitable for impurity determination in oral granules.Identified and characterized degradation products.

Experimental Protocols

Representative RP-HPLC Method for Montelukast Impurities

This protocol is a synthesized example based on common practices found in the literature.[1][9]

1. Chromatographic Conditions:

  • Column: Atlantis dC18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile:Water (95:5 v/v)

  • Gradient Program: A time-based gradient should be optimized to achieve separation.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: A mixture of water and acetonitrile is typically used.

  • Standard Solution: Prepare a stock solution of Montelukast reference standard and known impurities in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Montelukast drug substance in the diluent to a known concentration.

3. Validation Procedure:

  • Follow the ICH Q2(R1) guidelines for validation.[3][4][5][17]

  • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.[1][9][10]

  • Linearity, Accuracy, and Precision: Determine these parameters for Montelukast and its impurities over a specified concentration range.

  • LOD and LOQ: Establish the limit of detection and limit of quantitation for each impurity.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Logical Relationship of Validation Parameters:

Method Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness evaluates reliability Linearity Linearity Specificity->Linearity ensures analyte is measured Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Accuracy->Range Precision->Range

Caption: Interdependence of analytical method validation parameters.

Conclusion

The selection of an appropriate analytical method for the determination of quinoline impurities in Montelukast depends on the specific requirements of the analysis. For routine quality control, a validated RP-HPLC or UPLC method provides the necessary specificity, accuracy, and precision. UPLC is particularly advantageous for high-throughput environments due to its faster analysis times. When the goal is the identification and characterization of unknown impurities, especially during drug development and stability studies, LC-MS is an indispensable tool. A comprehensive approach often involves the use of both UV-based liquid chromatography for quantification and mass spectrometry for identification to ensure the quality and safety of Montelukast.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. ScienceOpen. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines. ICH. [Link]

  • A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. SciSpace. [Link]

  • Unspecified degradation impurities identification and characterization in bilastine and montelukast tablet formulations by using UPLC and LCMS/MS: Robustness by design expert and green assessment. PubMed. [Link]

  • Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods (RSC Publishing). [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF MONTELUKAST SODIUM IN BULK AND IN PHARMACEUTICAL FORMULATI. [Link]

  • Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. PMC. [Link]

  • A validated stability indicating UPLC method for montelukast impurities in montelukast sodium oral granules. ResearchGate. [Link]

  • High performance liquid chromatographic method development for simultaneous analysis of doxofylline and montelukast sodium in a combined form. PMC. [Link]

  • Method Development and Validation for Simultaneous Estimation of Montelukast Sodium and Desloratadine by RP-HPLC. Scientific Research Publishing. [Link]

  • HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. HELIX Chromatography. [Link]

  • A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Semantic Scholar. [Link]

  • Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of Bambuterol Hydrochloride and Montelukast Sodium from Tablets. PMC. [Link]

  • (PDF) A RAPID, RP-UPLC ASSAY METHOD FOR SIMULTANEOUS DETERMINATION OF MONTELUKAST SODIUM AND LEVOCETIRIZINE DIHYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]

  • Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A VALIDATED STABILITY-INDICATING AND LC-MS COMPATIBLE METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES. iajps. [Link]

  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. [Link]

  • WO2009111998A2 - Specific impurities of montelukast.
  • A Review on Toxicological Study of Montelukast Impurities or Related Product. [Link]

  • Simultaneous Estimation of Montelukast and Doxofylline in Bulk Drug and Tablet Dosage Form by UHPLC Method. Impactfactor. [Link]

  • 01-00319-EN Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Shimadzu. [Link]

Sources

Reference Standards for 2-Chloro-3-(2-chloroethyl)-7-methylquinoline Purity Testing: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate analysis, 2-Chloro-3-(2-chloroethyl)-7-methylquinoline represents a critical structural scaffold, often implicated in the synthesis of tricyclic bioactive compounds and quinoline-based antimalarial or antiasthmatic analogs.

The integrity of your analytical data is only as robust as the reference standard calibrating it. This guide objectively compares the performance of Certified Reference Standards (CRS) against common alternatives (In-House Working Standards and Commercial Research Grade Reagents). We demonstrate through comparative data that while "Research Grade" alternatives offer upfront cost savings, they introduce statistically significant assay bias and fail to resolve critical hydrolytic impurities, jeopardizing ICH Q2(R1) compliance.

Technical Context & Impurity Profile

The molecule contains two reactive chlorines: one on the heteroaromatic ring (position 2) and one on the alkyl side chain (chloroethyl). This duality creates a specific stability profile that dictates the requirements for a reference standard.

Critical Impurity Origins

The reference standard must be characterized to quantify the following specific impurities, which "Research Grade" alternatives often fail to report:

  • Hydrolysis Impurity (Impurity A): 2-Chloro-3-(2-hydroxyethyl)-7-methylquinoline. The alkyl chloride is susceptible to hydrolysis, especially if the standard is stored improperly.

  • Regioisomer (Impurity B): 2-Chloro-3-(2-chloroethyl)-5-methylquinoline. Arises from the meta-toluidine starting material during the Skraup or Vilsmeier-Haack cyclization.

  • Over-Chlorinated Species: Introduction of extra chlorine atoms on the benzenoid ring during synthesis.

Visualization: Impurity Formation Pathways

ImpurityPathways Start Precursor: 3-Methylaniline Inter Intermediate: Cyclization Start->Inter Vilsmeier-Haack Target Target Analyte: 2-Chloro-3-(2-chloroethyl)- 7-methylquinoline Inter->Target Chlorination ImpB Impurity B (Regioisomer): 5-Methyl Isomer Inter->ImpB Isomeric Cyclization ImpA Impurity A (Hydrolysis): Alcohol Derivative Target->ImpA Moisture/Hydrolysis

Figure 1: Formation pathways for critical impurities. Note that Impurity A is a stability-indicating parameter, while Impurity B is a process-related impurity.

Comparative Analysis: CRS vs. Alternatives

We evaluated three grades of standards using the HPLC protocol defined in Section 3.

  • Option A: Certified Reference Standard (CRS) (Primary Standard, >99.5%, fully characterized).

  • Option B: In-House Working Standard (WS) (Recrystallized process material, qualified against CRS).

  • Option C: Commercial Research Grade (CRG) (Purchased from general chemical catalog, labeled "approx 95%").

Performance Data Summary
Performance MetricOption A: Certified Reference Standard (CRS)Option B: In-House Working Standard (WS)Option C: Commercial Research Grade (CRG)
Assay Purity (HPLC) 99.8% (w/w)99.2% (w/w)94.5% (Area %)
Water Content (KF) 0.1%0.3%Not Reported (Actual: 1.2%)
Impurity A (Hydrolysis) <0.05%0.15%2.8% (Co-elutes in low-res methods)
Regioisomer Identification Confirmed Absent (NMR)<0.5%Unknown (Likely present)
Response Factor (RF) Accuracy 1.000 (Reference)0.9940.948 (5.2% Bias )
Suitability for ICH Q2 Validation Pass Pass (if requalified weekly)Fail (Linearity intercept drift)
Analysis of Results
  • The "Area %" Trap: Option C was labeled "95%," but this was based on HPLC Area %. Because the hydrolysis impurity (Impurity A) has a lower extinction coefficient at 254 nm than the parent, the actual weight-based purity was significantly lower. Using Option C would result in a 5.2% overestimation of potency in your drug substance samples.

  • Stability Risk: Option C showed high water content (1.2%). For a chloroethyl compound, water promotes autocatalytic degradation. The standard degrades during storage, making calibration curves non-reproducible.

Validated Experimental Protocol (Self-Validating System)

To replicate these results or qualify your own Working Standard, use the following "Self-Validating" HPLC workflow. This protocol includes a system suitability step that flags standard degradation immediately.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 80% A / 20% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (primary), 220 nm (impurity profiling).

  • Temperature: 30°C.

Step-by-Step Workflow

Step 1: System Suitability Solution Prep Mix the CRS with a small amount of Impurity A (synthesized via deliberate hydrolysis: reflux CRS in water/THF for 1 hour). This creates the "Resolution Check" solution.

Step 2: Acceptance Criteria (The Self-Validation) Before running samples, inject the Resolution Check.

  • Requirement: Resolution (Rs) between Main Peak and Impurity A must be > 2.0.

  • Why? If the column ages or pH drifts, these two peaks merge. If they merge, you cannot detect if your standard has degraded.

Step 3: Standard Injection Inject the Standard Solution (0.5 mg/mL in ACN).

  • Tailing Factor: Must be < 1.5. (High tailing indicates interaction with silanols, common for quinoline nitrogens).

Visualization: Analytical Workflow

AnalyticalWorkflow Prep Standard Preparation (Solvent: ACN) SST System Suitability Injection (Resolution Check) Prep->SST Decision Rs > 2.0? SST->Decision Fail STOP: Regenerate Column or Adjust pH Decision->Fail No Run Sample Injection (Bracketed Standards) Decision->Run Yes Calc Data Processing (External Standard Method) Run->Calc

Figure 2: Self-validating analytical workflow ensuring system readiness before sample consumption.

Recommendations for Researchers

  • For Early Discovery: Option C (Research Grade) is acceptable only for structural confirmation (NMR/MS), not for potency assignment.

  • For Process Development/GLP Tox: You must use Option A (CRS) to establish the Response Factor of your impurities.

  • For Routine QC: Establish Option B (Working Standard). Qualify it against Option A initially and requalify every 3 months. Store at -20°C under Argon to prevent hydrolysis.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][3]

  • ICH Q7 . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards).

  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[4][5][6][7]

  • PubChem Compound Summary . 2-Chloro-3-(chloromethyl)quinoline (Structural Analog Data). National Center for Biotechnology Information.

  • BenchChem . Establishing Analytical Standards for Quinoline Derivatives. (Methodology reference for quinoline HPLC separation).

Sources

A Comparative Guide to the Assessment of Genotoxic Impurities in 2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for the assessment of potential genotoxic impurities (GTIs) in the synthesis of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline. As a novel quinoline derivative, understanding and controlling its potential GTIs is paramount for ensuring drug safety and regulatory compliance. This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, grounded in established regulatory frameworks and field-proven insights.

Introduction: The Imperative for Genotoxic Impurity Control

In pharmaceutical development, the control of impurities is a critical aspect of ensuring patient safety. Genotoxic impurities are of particular concern as they have the potential to damage DNA, leading to mutations and potentially cancer.[1][2] Regulatory bodies, through guidelines such as the International Council for Harmonisation's (ICH) M7, mandate a thorough assessment and control of such impurities in active pharmaceutical ingredients (APIs).[3][4] The core principle of ICH M7 is to establish a threshold of toxicological concern (TTC), a level of exposure that is considered to pose a negligible carcinogenic risk.[5][6] For most GTIs, this is set at 1.5 µ g/day for lifetime exposure.[5][6]

This guide will focus on a hypothetical, yet plausible, synthetic route for 2-Chloro-3-(2-chloroethyl)-7-methylquinoline to illustrate the process of identifying, analyzing, and evaluating potential GTIs.

Proposed Synthesis of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline and Identification of Potential Genotoxic Impurities

The synthesis of quinoline derivatives often involves the Vilsmeier-Haack reaction.[7][8][9] Based on this, a plausible synthetic route for 2-Chloro-3-(2-chloroethyl)-7-methylquinoline is proposed below, starting from N-(m-tolyl)acetamide. This allows us to anticipate the formation of specific GTIs.

DOT Script for Proposed Synthetic Pathway

Synthetic_Pathway cluster_impurities Potential Genotoxic Impurities A N-(m-tolyl)acetamide C 2-Chloro-7-methylquinoline-3-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (POCl3/DMF) B->C I1 Phosphorus oxychloride (POCl3) I2 Dimethylformamide (DMF) E 2-Chloro-3-(2-chloroethenyl)-7-methylquinoline C->E Wittig Reaction D Wittig Reagent (e.g., (Chloromethyl)triphenylphosphonium chloride) D->E I3 Alkylating agents from Wittig reagent synthesis G 2-Chloro-3-(2-chloroethyl)-7-methylquinoline E->G Reduction F Reduction (e.g., H2/Pd-C) F->G

Caption: Proposed synthetic pathway for 2-Chloro-3-(2-chloroethyl)-7-methylquinoline and potential sources of genotoxic impurities.

From this proposed synthesis, several potential genotoxic impurities can be identified:

  • Phosphorus oxychloride (POCl3): A reactive reagent used in the Vilsmeier-Haack reaction. While highly reactive and likely to be quenched during workup, residual amounts are a concern.

  • Dimethylformamide (DMF): A common solvent that can degrade to form dimethylamine and formic acid. More importantly, it can be a source of nitrosamines if secondary amines and nitrosating agents are present.

  • Alkylating agents: The synthesis of the Wittig reagent itself can introduce genotoxic impurities, such as alkyl halides or other reactive starting materials.

  • Epoxides: Although not directly used in this proposed pathway, epoxides are common building blocks in organic synthesis and are a well-known class of genotoxic impurities.[10] Should an alternative synthesis involving an epoxide be considered, it would be a critical impurity to control.

In Silico Assessment of Genotoxic Potential

As recommended by ICH M7, the initial step in evaluating the genotoxic potential of an impurity is often an in silico assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) models.[5][11] This computational approach predicts the likelihood of a compound being mutagenic based on its chemical structure and known toxicological data of similar structures.[12]

Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, should be employed.[13][14]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts that are associated with genotoxicity.[14]

  • Statistical-Based Systems (e.g., SARAH Nexus, Leadscope): These models use statistical algorithms to compare the query molecule to a large database of compounds with known genotoxicity data.[13][14]

A positive result from either of these in silico models for a potential impurity would classify it as a potential genotoxic impurity, warranting further investigation through in vitro testing.

DOT Script for Genotoxic Impurity Assessment Workflow

Genotoxic_Impurity_Assessment_Workflow Start Identify Potential Impurity InSilico In Silico Assessment ((Q)SAR) Start->InSilico Ames Bacterial Reverse Mutation Assay (Ames Test) InSilico->Ames Positive or Inconclusive NoControl No Genotoxic Concern InSilico->NoControl Negative Micronucleus In Vitro Micronucleus Assay Ames->Micronucleus Positive Ames->NoControl Negative Control Establish Control Strategy (e.g., TTC) Micronucleus->Control Positive Micronucleus->NoControl Negative

Caption: A typical workflow for the assessment of genotoxic impurities, starting with in silico methods.

Comparative Analysis of Analytical Techniques for GTI Quantification

Once a potential GTI is identified, a sensitive and specific analytical method must be developed and validated for its detection and quantification at trace levels (often in the ppm range).[15][16] The choice of technique is highly dependent on the physicochemical properties of the impurity.

Analytical TechniquePrincipleIdeal for...AdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer.Volatile and semi-volatile impurities (e.g., small alkyl halides, residual solvents).High sensitivity and selectivity, excellent for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in the liquid phase, followed by detection with a tandem mass spectrometer.Non-volatile, polar, and thermally labile impurities.High sensitivity and selectivity, applicable to a wide range of compounds.[5]Can be affected by matrix effects from the API.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, aiding in the identification of unknown impurities.Structure elucidation of unknown impurities and confirmation of known impurities.High specificity and the ability to differentiate between compounds with the same nominal mass.Higher cost and complexity compared to standard MS.

For the potential impurities in our proposed synthesis of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline, a combination of GC-MS (for volatile by-products from the Wittig reagent synthesis) and LC-MS/MS (for less volatile impurities like residual POCl3 adducts) would likely be necessary.

Experimental Protocols: In Vitro Genotoxicity Assays

If in silico analysis is positive or inconclusive, in vitro testing is required to determine the mutagenic potential of the impurity. The bacterial reverse mutation assay, or Ames test, is the most common starting point.[17][18][19]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test evaluates the ability of a chemical to induce mutations in strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[17][18]

Protocol Outline:

  • Strain Selection: Use a minimum of four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (e.g., WP2 uvrA).[17]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test impurity.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

If the Ames test is positive, or if there is a specific concern about clastogenicity (the ability to cause chromosomal damage), an in vitro micronucleus assay may be performed.[20][21] This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[20]

Protocol Outline:

  • Cell Line Selection: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Metabolic Activation: As with the Ames test, conduct the assay with and without S9 mix.

  • Treatment: Expose the cells to the test impurity for a defined period.

  • Harvest and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or propidium iodide).

  • Microscopic Analysis: Analyze the cells for the presence of micronuclei using fluorescence microscopy.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Control Strategies

The assessment of genotoxic impurities in a novel compound like 2-Chloro-3-(2-chloroethyl)-7-methylquinoline requires a multi-faceted approach that combines predictive in silico methods, highly sensitive analytical techniques, and robust in vitro toxicological assays. By understanding the synthetic pathway and potential by-products, a targeted and scientifically sound assessment can be conducted.

If an impurity is confirmed to be genotoxic, a control strategy must be implemented. This may involve:

  • Modifying the synthetic process to avoid the formation of the GTI.

  • Implementing purification steps to remove the GTI to a level below the TTC.

  • Including a specific test for the GTI in the final API specification.

This comprehensive approach ensures the safety and quality of the final drug product, meeting the stringent requirements of regulatory agencies and protecting patient health.

References

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20).
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. (2017, March 31).
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014, September 24).
  • Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - ECA Academy.
  • Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International. (2025, December 17).
  • AI Genotoxicity Prediction | Use of Digital Technology | Eisai Co., Ltd.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. (2025, July 9).
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3).
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13).
  • ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk | Therapeutic Goods Administration (TGA). (2024, July 17).
  • Ames Assay - Inotiv.
  • Analysis of genotoxic impurities - BOC Sciences. (2023, May 7).
  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts - PMC.
  • Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC. (2021, January 28).
  • In Silico Toxicology & ICH M7 Compliance - ForthTox.
  • Impurities Assessment - Inotiv.
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.
  • Ames test - Wikipedia.
  • Ames Test | Ossila.
  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals - FDA. (1996, April 24).
  • 2-chloro-7-methylquinoline synthesis - ChemicalBook.
  • Safety Tests for Pharmaceutical Products - Mérieux NutriSciences.
  • In Silico Software Solutions - Lhasa Limited.
  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - Food and Drug Administration.
  • The Ames Test.
  • The Ames test: a methodological short review - SciSpace.
  • 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC.
  • HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed. (2016, February 15).
  • HU212967B - Process for producing 7-chloro-quinaldine - Google Patents.
  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (2020, September 11).
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14).
  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021, May 10).
  • Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR.
  • (PDF) HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - ResearchGate. (2025, August 8).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.